Piretanide

Description

This compound (INN, trade names Arelix, Eurelix, Tauliz) has been synthesized in 1973 at Hoechst AG (Germany) as a loop diuretic compound by using a then-new method for introducing cyclic amine residues in an aromatic nucleus in the presence of other aromatically bonded functional groups.

This compound is a sulfamoylbenzoic acid belonging to the class of loop diuretics. This compound is structurally related to furosemide and bumetanide.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.

potent inhibitor of chloride transport; structure

Structure

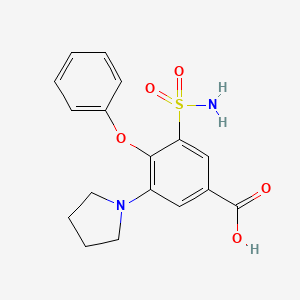

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWTUDSLQGTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023488 | |

| Record name | Piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-27-9 | |

| Record name | Piretanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piretanide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piretanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piretanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRETANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Piretanide for Research Professionals

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of Piretanide. This document compiles essential data, outlines detailed experimental methodologies, and presents critical information through standardized visualizations to support ongoing and future research endeavors.

Core Physicochemical Data

This compound is a loop diuretic agent belonging to the sulfamoylbenzoic acid class, structurally related to furosemide and bumetanide.[1] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid | [1] |

| Chemical Formula | C₁₇H₁₈N₂O₅S | [1][2][3] |

| Molecular Weight | 362.40 g/mol | |

| Melting Point | 225-227 °C | |

| Boiling Point | ~253 °C (rough estimate) | |

| pKa (Strongest Acidic) | 4.68 | |

| logP | 2.2 | |

| Water Solubility | 0.0914 mg/mL | |

| Solubility in Organic Solvents | Very slightly soluble in anhydrous ethanol. Soluble in DMSO (250 mg/mL with sonication). | |

| Appearance | Pale yellow platelets or solid. | |

| Polymorphism | Exhibits polymorphism. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of this compound are outlined below. These protocols are adapted from established methods to suit the specific properties of the compound.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.15 M Potassium Chloride (KCl) solution

-

Deionized water

-

Methanol (for initial dissolution if necessary)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Nitrogen gas

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a 1 mM solution. If sparingly soluble in water, initially dissolve the compound in a minimal amount of methanol before diluting with deionized water. The final solution should be predominantly aqueous.

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to the this compound solution to maintain a constant ionic strength throughout the titration.

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.

-

Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.

-

Titration: Titrate the acidified this compound solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

-

Replication: Perform the titration in triplicate to ensure the reproducibility of the results.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a drug's lipophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solutions (pH 7.4)

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water at a known concentration.

-

Partitioning: In a suitable container, add a known volume of the this compound aqueous solution and an equal volume of the water-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in the aqueous phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The concentration in the n-octanol phase can be determined by mass balance. The logP is the logarithm of the partition coefficient.

Visualizations

Mechanism of Action: Signaling Pathway

This compound exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This action reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.

Caption: Mechanism of action of this compound.

Experimental Workflow: pKa Determination

The following diagram illustrates the workflow for the potentiometric determination of this compound's pKa.

Caption: Workflow for pKa determination.

References

The Pharmacokinetics and Pharmacodynamics of Piretanide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic that exerts its primary pharmacological effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the excretion of sodium, chloride, and water, making it a valuable agent in the management of edema and hypertension. Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic profile of this compound, providing a foundation for its clinical development and therapeutic use. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in key preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying physiological mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, most notably in rats and dogs. These studies have revealed a drug with rapid absorption and elimination.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Intravenous (1.35 mg/kg) | Oral (4.5 mg/kg) |

| Volume of Distribution (Vd) | 8.6 L/kg | - |

| Clearance (CL) | 2.7 L/h/kg | - |

| Terminal Half-life (t½) | 2.2 h | - |

| Bioavailability (F) | - | ~0.3% |

| Cmax | - | < 1 ng/mL |

| Tmax | - | - |

Data for a compound identified as "pirtenidine" is presented here as a proxy for this compound, as comprehensive preclinical data for this compound is limited in the available literature.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Intravenous (0.23 mg/kg) | Oral (4.5 mg/kg) |

| Volume of Distribution (Vd) | 3.3 L/kg | - |

| Clearance (CL) | 1.5 L/h/kg | - |

| Terminal Half-life (t½) | 1.5 h | 2.1 h |

| Absorption Half-life (t½ abs) | - | 1.2 h |

| Bioavailability (F) | - | 10% |

| Cmax | - | 49.7 ng/mL |

| Tmax | - | 5.0 h |

Data for a compound identified as "pirtenidine" is presented here as a proxy for this compound, as comprehensive preclinical data for this compound is limited in the available literature.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a robust diuresis and natriuresis. Additionally, this compound exhibits vasodilatory properties that contribute to its antihypertensive effects.

Data Presentation

Table 3: Pharmacodynamic Parameters of this compound in Preclinical Models

| Model | Parameter | Value |

| Rat | pIC50 (NKCC2 Inhibition) | 5.97 |

| Rat | pIC50 (NKCC1 Inhibition) | 5.99 - 6.29 |

| Rat Mesenteric Vascular Bed | IC50 (Norepinephrine-induced vasoconstriction) | 0.5 mmol/L |

| Rat Mesenteric Vascular Bed | IC50 (KCl-induced vasoconstriction) | 4.9 mmol/L |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols for assessing the pharmacokinetics and pharmacodynamics of this compound in a rat model.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following intravenous administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO)

-

Intravenous catheters

-

Syringes and needles

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Animal Preparation: Acclimatize rats to the laboratory conditions for at least one week. Surgically implant a catheter into the jugular vein for blood sampling and another into the femoral vein for drug administration, under appropriate anesthesia. Allow a recovery period of at least 24 hours.

-

Drug Administration: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for a bolus intravenous injection (e.g., 1 mg/mL). Administer a single intravenous dose of this compound (e.g., 1.35 mg/kg) via the femoral vein catheter.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Analytical Method: Determine the concentration of this compound in the plasma samples using a validated HPLC method. A typical method would involve protein precipitation followed by separation on a C18 column with a suitable mobile phase (e.g., acetonitrile and a phosphate buffer) and UV or electrochemical detection.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as volume of distribution (Vd), clearance (CL), and elimination half-life (t½) from the plasma concentration-time data.

Pharmacodynamic (Diuretic) Study in Rats

Objective: To evaluate the diuretic and natriuretic effects of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., normal saline)

-

Metabolic cages for the separate collection of urine and feces

-

Oral gavage needles

-

Urine collection tubes

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Protocol:

-

Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to food and water.

-

Baseline Measurement: On the day of the experiment, collect a baseline urine sample over a 2-hour period.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.

-

Urine Collection: Collect urine at specified intervals (e.g., every hour for the first 6 hours, and then as a cumulative sample up to 24 hours).

-

Measurements: For each urine sample, record the total volume. Analyze the urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total urine output, and the total excretion of Na+ and K+ for each time interval and for the entire collection period. Compare the results from the this compound-treated group to the vehicle-treated control group to determine the diuretic and natriuretic effects.

Signaling Pathways and Mechanisms of Action

Diuretic Effect: Inhibition of the Na+/K+/2Cl- Cotransporter

The primary mechanism of action for this compound's diuretic effect is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in diuresis.

Vasodilatory Effect

This compound also possesses vasodilatory properties, which contribute to its antihypertensive effect. The exact mechanism is not fully elucidated but is thought to involve the stimulation

In-silico modeling of Piretanide binding to its target

An In-Depth Technical Guide to the In-Silico Modeling of Piretanide Binding to the Na-K-Cl Cotransporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of the loop diuretic this compound to its primary molecular target, the Na-K-Cl cotransporter (NKCC).

Introduction to this compound and its Target

This compound is a potent loop diuretic used in the management of hypertension and edema. Its therapeutic effect is achieved through the inhibition of the Na-K-Cl cotransporter (NKCC), a membrane protein responsible for the coupled transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane. There are two main isoforms of this transporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found predominantly in the kidney. Loop diuretics, including this compound, generally inhibit both isoforms. This guide will focus on the in-silico modeling of this compound's interaction with NKCC1, for which significant structural and functional data are available.

Quantitative Data on this compound-NKCC Binding

The binding affinity of this compound for its target has been quantified in several studies. The following table summarizes key binding parameters.

| Target Isoform | Experimental System | Parameter | Value |

| NKCC1 | Rat Thymocytes | pIC50 | 6.29 |

| NKCC1 | Rat Erythrocytes | pIC50 | 5.99 |

| NKCC2 | Rat Medullary Thick Ascending Limb | pIC50 | 5.97 |

| NKCC | Madin-Darby Canine Kidney (MDCK) Cells | Kd (High Affinity) | 2.1 ± 1.4 nM |

| NKCC | Madin-Darby Canine Kidney (MDCK) Cells | Kd (Low Affinity) | 264 ± 88 nM |

| NKCC | Madin-Darby Canine Kidney (MDCK) Cells | Ki | 333 ± 92 nM |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates a stronger binding affinity. Kd is the dissociation constant, and Ki is the inhibition constant; lower values for both indicate higher affinity.

In-Silico Modeling Experimental Protocols

The following protocols detail the computational workflow for investigating the binding of this compound to the human NKCC1 transporter.

Preparation of Protein and Ligand Structures

A crucial first step in any in-silico modeling study is the careful preparation of the molecular structures of both the protein target and the ligand.

-

Protein Structure Retrieval and Preparation:

-

The three-dimensional atomic coordinates of the human NKCC1 transporter can be obtained from the Protein Data Bank (PDB). A relevant entry is PDB ID: 6PZT.

-

Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), the raw PDB structure must be processed. This involves removing water molecules and non-relevant co-crystallized molecules.

-

Hydrogen atoms are then added, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4.

-

Any missing amino acid side chains or loops in the structure should be modeled and repaired.

-

Finally, the protein structure is subjected to energy minimization to relieve any steric clashes and to arrive at a low-energy conformation.

-

-

Ligand Structure Preparation:

-

The two-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 4849).

-

This 2D structure is then converted into a three-dimensional conformation.

-

It is important to generate various possible ionization states and tautomers of this compound that could exist at physiological pH.

-

A conformational search is performed to generate a library of low-energy 3D conformers of the ligand.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Defining the Binding Site:

-

The binding pocket for loop diuretics on NKCC1 is located within the ion translocation pathway.

-

The docking grid, which defines the search space for the ligand, should be centered on this putative binding site. The definition of this grid can be guided by mutagenesis data that has identified key residues in transmembrane helices TM1, TM3, TM6, and TM8 as being important for diuretic binding. For human NKCC1, the residue Met-382 has been shown to be critical for bumetanide binding and is a key landmark for defining the binding site.

-

-

Docking Execution and Analysis:

-

Utilize a molecular docking program such as AutoDock, Glide, or GOLD.

-

The prepared this compound conformers are then docked into the defined binding site on the prepared NKCC1 structure.

-

The resulting docked poses are scored and ranked based on the docking program's scoring function, which estimates the binding affinity.

-

The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible. Favorable poses will exhibit key interactions, such as hydrogen bonds and hydrophobic contacts, with the residues lining the binding pocket.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-NKCC1 complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

-

System Setup:

-

The most promising docked pose of the this compound-NKCC1 complex is selected as the starting point for the MD simulation.

-

This complex is embedded within a lipid bilayer (e.g., a POPC membrane) to mimic the cellular membrane.

-

The entire system is then solvated with a water model (e.g., TIP3P), and counter-ions are added to neutralize the system's charge.

-

-

Simulation and Analysis:

-

MD simulations are performed using software packages like GROMACS, AMBER, or NAMD.

-

The system undergoes energy minimization, followed by a gradual heating to a physiological temperature (e.g., 310 K) and equilibration at constant pressure.

-

A production MD simulation is then run for a significant duration (e.g., hundreds of nanoseconds) to allow for the exploration of the conformational space of the complex.

-

The resulting trajectory is analyzed to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) and to identify flexible regions of the protein through the Root Mean Square Fluctuation (RMSF). The interactions between this compound and NKCC1 are monitored throughout the simulation.

-

Finally, more rigorous methods like MM/PBSA or MM/GBSA can be applied to the trajectory to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

-

Visualizations

In-Silico Modeling Workflow

The Effect of Piretanide on Ion Transport in Renal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piretanide is a potent loop diuretic that exerts its primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle in the kidneys.[1] This inhibition leads to a significant reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these electrolytes and water.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound on ion transport in renal tubules, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Mechanism of Action

This compound, a 5-sulfamoylbenzoic acid derivative, targets the NKCC2, an integral membrane protein responsible for the reabsorption of approximately 20-30% of filtered sodium chloride. By binding to the cotransporter, this compound competitively inhibits the binding of chloride ions, thereby preventing the conformational changes necessary for the translocation of Na+, K+, and 2Cl- ions from the tubular lumen into the epithelial cells of the TAL.[1][2] This disruption of ion transport diminishes the interstitial osmotic gradient, which in turn reduces water reabsorption in the collecting ducts, leading to diuresis.[2] The diuretic effect of this compound is dependent on its secretion into the tubular lumen.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified across various experimental models. The following tables summarize key inhibitory and binding constants.

Table 1: Inhibitory Potency of this compound on NKCC Cotransporters

| Parameter | Species/Cell Type | Transporter | Value | Reference |

| pIC50 | Rat | mTAL NKCC2 | 5.97 | |

| pIC50 | Rat | Erythrocyte NKCC1 (activated) | 5.99 | |

| pIC50 | Rat | Thymocyte NKCC1 (activated) | 6.29 | |

| IC50 | Human | hNKCC1A | 3.35 µM | |

| IC50 | Human | hNKCC1B | 1.66 µM | |

| EC50 | Cultured Cells (HeLa, MDCK, BC3H1) | Na-K-Cl Cotransport | 3-4 µM |

Table 2: Binding Affinity of this compound

| Parameter | Species/Cell Type | Receptor Site | Value | Reference |

| KD1 | Canine (Madin-Darby canine kidney cells) | High-affinity site | 2.1 ± 1.4 nM | |

| KD2 | Canine (Madin-Darby canine kidney cells) | Low-affinity site | 264 ± 88 nM | |

| Ki | Canine (Madin-Darby canine kidney cells) | Inhibition of 86Rb+ uptake | 333 ± 92 nM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Isolated Perfused Renal Tubule Assay

This ex vivo method allows for the direct assessment of diuretic effects on specific segments of the nephron.

Protocol:

-

Tubule Isolation:

-

Kidneys are harvested from the animal model (e.g., rabbit, rat).

-

The kidney is sliced, and the desired tubule segment (e.g., medullary thick ascending limb) is manually dissected under a stereomicroscope.

-

-

Perfusion Setup:

-

The isolated tubule is transferred to a temperature-controlled chamber on the stage of an inverted microscope.

-

One end of the tubule is cannulated with a perfusion pipette, and the other end is held by a collecting pipette.

-

-

Perfusion and Data Collection:

-

The tubule is perfused with a physiological solution containing this compound at various concentrations.

-

The collected tubular fluid is analyzed for ion concentrations (Na+, K+, Cl-) to determine the extent of transport inhibition.

-

Transepithelial voltage can also be measured to assess changes in ion transport.

-

Tracer Flux Assay for NKCC Activity

This assay measures the activity of the NKCC cotransporter by tracking the uptake of a radioactive or fluorescent ion analog.

Protocol:

-

Cell Culture/Tissue Preparation:

-

Cells expressing the NKCC of interest (e.g., HEK293 cells transfected with NKCC2, or isolated renal tubules) are prepared.

-

-

Pre-incubation:

-

The cells/tubules are pre-incubated in a buffer solution.

-

-

Initiation of Flux:

-

The pre-incubation solution is replaced with a flux medium containing a tracer ion (e.g., 86Rb+ as a K+ analog or a thallium-based fluorescent indicator).

-

The flux medium also contains this compound at various concentrations.

-

-

Termination and Measurement:

-

After a defined incubation period, the flux is stopped by rapidly washing the cells/tubules with an ice-cold stop solution.

-

The intracellular accumulation of the tracer is quantified using a scintillation counter (for 86Rb+) or a fluorescence plate reader.

-

The this compound-sensitive component of the flux is determined by subtracting the flux measured in the presence of a saturating concentration of the diuretic from the total flux.

-

[3H]this compound Binding Assay

This assay directly measures the binding of this compound to its receptor, the NKCC cotransporter.

Protocol:

-

Membrane Preparation:

-

Cells or tissues are homogenized, and the membrane fraction is isolated by centrifugation.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with various concentrations of [3H]this compound in a binding buffer.

-

Incubations are carried out at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound [3H]this compound.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a large excess of unlabeled this compound.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of NKCC2 inhibition by this compound in the TAL.

Experimental Workflow for Isolated Perfused Tubule Assay

Caption: Workflow for assessing this compound's effect on isolated renal tubules.

Conclusion

This compound is a well-characterized loop diuretic that effectively inhibits the NKCC2 cotransporter in the thick ascending limb of the loop of Henle. The quantitative data from various experimental models consistently demonstrate its high potency. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of diuretics and renal ion transport. The visualizations offer a clear representation of the molecular mechanism and experimental approaches central to understanding this compound's diuretic action.

References

Methodological & Application

Protocol for Dissolving Piretanide in DMSO for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piretanide is a potent loop diuretic that exerts its pharmacological effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC), primarily in the thick ascending limb of the loop of Henle.[1][2][3][4] This mechanism of action makes it a valuable tool for in vitro studies of ion transport, cell volume regulation, and for investigating its potential effects on various cell types. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in a range of in vitro assays.

Physicochemical Properties and Solubility

Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This compound is sparingly soluble in water but exhibits good solubility in organic solvents like DMSO.

Data Presentation: Solubility and Storage of this compound

| Property | Value | Source(s) |

| Molecular Weight | 362.4 g/mol | [5] |

| Solubility in DMSO | 200 - 250 mg/mL (551.88 - 689.85 mM) | |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be further diluted to working concentrations for various in vitro assays.

Materials:

-

This compound powder (MW: 362.4 g/mol )

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Water bath (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 36.24 mg of this compound powder using an analytical balance.

-

Solubilization: Transfer the weighed this compound powder into a sterile vial.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

Aiding Dissolution (if necessary): If the this compound does not completely dissolve, sonicate the vial in a water bath sonicator for 10-15 minutes. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect the solution to ensure no particulate matter is present.

-

Aliquoting and Storage: Once completely dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.

-

Due to the potential for precipitation when diluting a concentrated DMSO stock into an aqueous medium, it is recommended to perform serial dilutions in the cell culture medium.

Example: Preparation of a 100 µM this compound Working Solution

-

Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

-

Perform a 1:100 dilution by adding 10 µL of the 100 mM stock solution to 990 µL of pre-warmed, sterile cell culture medium. This will result in a 1 mM intermediate solution. Vortex gently to mix.

-

Perform a further 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed, sterile cell culture medium to achieve a final working concentration of 100 µM.

In Vitro Assay Examples

This compound's primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC). Therefore, relevant in vitro assays often focus on measuring ion flux or the downstream consequences of its inhibition. Cell viability assays are also crucial to distinguish between specific inhibitory effects and general cytotoxicity.

NKCC Activity Assay (Ion Influx)

This is a functional assay to measure the inhibitory effect of this compound on NKCC activity. A common method involves measuring the uptake of a potassium congener, such as Rubidium-86 (⁸⁶Rb⁺) or non-radioactive thallium (Tl⁺).

General Workflow for NKCC Activity Assay

Caption: General workflow for an NKCC ion influx assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

General Workflow for MTT Cell Viability Assay

Caption: General workflow for an MTT cell viability assay.

Mechanism of Action: Signaling Pathway

This compound is a loop diuretic that inhibits the Na+/K+/2Cl- cotransporter (NKCC), which is a membrane protein involved in the transport of sodium, potassium, and chloride ions across the cell membrane. There are two main isoforms, NKCC1, which is widely distributed, and NKCC2, which is primarily found in the kidney. By blocking this transporter, this compound reduces the influx of these ions into the cell. This has different physiological effects depending on the cell type. In the kidney, it leads to increased excretion of salt and water (diuresis). In other cell types, it can affect cell volume and intracellular chloride concentration.

Signaling Pathway of this compound Action

Caption: Simplified signaling pathway of this compound's inhibitory action on the Na+/K+/2Cl- cotransporter.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| This compound precipitate in stock solution | Incomplete dissolution or solvent evaporation. | Gently warm the solution to 37°C and sonicate to aid dissolution. Ensure the vial is tightly sealed. |

| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | Perform serial dilutions in the final assay medium. Avoid making large dilution steps directly from the DMSO stock into the aqueous buffer. |

| High background in vehicle control wells | DMSO cytotoxicity. | Ensure the final DMSO concentration is non-toxic for the cell line used (typically ≤ 0.5%). Perform a DMSO toxicity curve for your specific cell line. |

| Inconsistent results between experiments | Degradation of this compound in stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |

Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) for all chemicals and follow appropriate laboratory safety procedures.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound: a loop-active diuretic. Pharmacology, therapeutic efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The diuretic effect of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H18N2O5S | CID 4849 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Piretanide in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic that exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water, making it a subject of interest for studies on renal function, hypertension, and edema.[2] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models (rats and mice), covering acute diuretic effect studies, pharmacokinetic analysis, and toxicity assessments.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of this compound in rodent studies.

Table 1: this compound Dosage and Administration in Rodents

| Species | Route of Administration | Dosage Range | Vehicle | Study Type | Reference |

| Rat | Intravenous (IV) | 1.5 - 15 mg/kg | Saline | Pharmacokinetic/Pharmacodynamic | [3] |

| Rat | Oral (PO) | 10 - 50 mg/kg | 0.5% Hydroxyethylcellulose in water | Diuretic Activity | Inferred from general protocols |

| Mouse | Intraperitoneal (IP) | 5 - 25 mg/kg | Saline | Acute Diuretic Effect | Inferred from general protocols |

| Mouse | Oral (PO) | 10 - 50 mg/kg | 0.5% Methylcellulose in water | Toxicity | Inferred from general protocols |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Reference |

| Rat | IV | Not Applicable | Dose-dependent | ~1.5 - 2.0 | [4] |

| Rabbit | IV | Not Applicable | Dose-dependent | ~1.0 - 1.5 | [3] |

Table 3: Acute Toxicity of this compound in Rodents

| Species | Route | LD50 | Observed Effects | Reference |

| Rat | Oral | > 2000 mg/kg | Diuresis, electrolyte imbalance | |

| Mouse | Intraperitoneal | ~300 mg/kg | Sedation, ataxia, diuresis | Inferred from similar compounds |

Experimental Protocols

Protocol 1: Acute Diuretic Effect of this compound in Rats

Objective: To evaluate the dose-dependent diuretic and saluretic effects of this compound following a single administration in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.9% saline or 0.5% methylcellulose in water)

-

Metabolic cages for individual housing and urine collection

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

-

Oral gavage needles (for PO administration) or syringes and needles (for IP/IV administration)

Procedure:

-

Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations in urine output.

-

Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 10 mg/kg)

-

Group 3: this compound (e.g., 20 mg/kg)

-

Group 4: this compound (e.g., 40 mg/kg)

-

(Optional) Group 5: Positive control (e.g., Furosemide, 20 mg/kg)

-

-

Hydration: Administer a saline load (e.g., 25 mL/kg, PO) to all animals to ensure a baseline level of hydration and urine flow.

-

Drug Administration: Immediately after the saline load, administer the vehicle, this compound, or positive control according to the assigned group. Administration can be oral (PO), intraperitoneal (IP), or intravenous (IV).

-

Urine Collection: Place the rats back into their metabolic cages and collect urine at predetermined intervals (e.g., 0-2, 2-4, 4-6, and 6-24 hours).

-

Data Collection:

-

Measure the total urine volume for each collection period.

-

Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

-

-

Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the effects of different doses of this compound to the vehicle control and the positive control.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single intravenous administration.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Syringes and needles for IV injection

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimate mice to the experimental conditions.

-

Drug Administration: Administer a single intravenous (IV) bolus of this compound (e.g., 5 mg/kg) via the tail vein.

-

Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-administration.

-

Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life (t½), and area under the curve (AUC).

Protocol 3: Acute Toxicity Assessment of this compound in Rats

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound in rats.

Materials:

-

Male and female Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Observation cages

Procedure:

-

Dose Range Finding: Conduct a preliminary dose-range-finding study with a small number of animals to identify a range of doses that cause no mortality, some mortality, and 100% mortality.

-

Main Study:

-

Divide animals into groups (n=5 per sex per group).

-

Administer single, graded doses of this compound orally (PO) to the different groups. A vehicle control group should also be included.

-

-

Observation:

-

Continuously observe the animals for the first 4 hours after dosing for any clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).

-

Continue to observe the animals daily for 14 days.

-

-

Data Collection: Record the number of mortalities in each group. Note the time of death and any observed signs of toxicity.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related organ abnormalities.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the thick ascending limb.

Experimental Workflow for Acute Diuretic Study

References

Measuring Piretanide's Diuretic Effect on Urinary Electrolyte Excretion in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic that exerts its effects on the thick ascending limb of the loop of Henle in the kidney. Its primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter 2 (NKCC2), a protein crucial for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. By blocking this transporter, this compound significantly increases the urinary excretion of these electrolytes and, consequently, water, leading to a diuretic effect. These application notes provide a detailed protocol for evaluating the diuretic and electrolyte excretion effects of this compound in a mouse model, a critical step in preclinical drug development and renal physiology research.

Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC2)

This compound targets the NKCC2 transporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of Na⁺, K⁺, and 2Cl⁻ ions from the tubular lumen into the renal interstitium. The reduced reabsorption of these solutes diminishes the osmotic gradient in the medulla of the kidney, which in turn impairs the kidney's ability to concentrate urine. The increased concentration of ions in the tubular fluid leads to an osmotic retention of water, resulting in diuresis.

Experimental Protocols

This section details the methodology for assessing the diuretic and natriuretic/kaliuretic effects of this compound in mice.

1. Animal Husbandry and Acclimatization

-

Species: Male or female C57BL/6 mice, 8-10 weeks old.

-

Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimatization: Acclimatize mice to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations in urine output. Ensure cages are cleaned daily during this period.

2. Experimental Groups

-

Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., normal saline with a small percentage of a solubilizing agent if necessary).

-

Group 2: this compound: Administer this compound at the desired dose. Based on its potency relative to furosemide, a dose of approximately 1.5 - 2.0 mg/kg can be considered for initial studies.

-

Group 3: Positive Control (Furosemide): Administer furosemide at a standard dose of 10 mg/kg to serve as a positive control for the diuretic effect.

3. Dosing and Administration

-

Fasting: Fast the mice for 18 hours before the experiment, with free access to water.

-

Hydration: Provide a saline load (e.g., 25 ml/kg, oral gavage) to all animals 1 hour before drug administration to ensure adequate hydration and urine flow.

-

Administration: Administer the vehicle, this compound, or furosemide via intraperitoneal (IP) injection or oral gavage.

4. Urine Collection and Measurement

-

Metabolic Cages: Immediately after administration, place each mouse in a metabolic cage designed for the separation and collection of urine and feces.

-

Collection Period: Collect urine for a period of 5 to 24 hours. For acute effects, a 5-hour collection is often sufficient.

-

Urine Volume: Measure the total volume of urine collected for each animal at the end of the collection period.

5. Urinary Electrolyte Analysis

-

Sample Preparation: At the end of the collection period, centrifuge the urine samples to remove any contaminants.

-

Electrolyte Measurement: Determine the concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples using an electrolyte analyzer or flame photometer.

-

Total Excretion: Calculate the total amount of each electrolyte excreted over the collection period by multiplying the concentration by the total urine volume.

Piretanide for Studying Ion Channel Function in Xenopus Oocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of a wide variety of ion channels and transporters. Its large size makes it particularly amenable to two-electrode voltage clamp (TEVC) electrophysiology, allowing for detailed investigation of channel kinetics, pharmacology, and regulation. Piretanide, a loop diuretic, is a known inhibitor of the Na-K-Cl cotransporter (NKCC), making it a valuable pharmacological tool to isolate and study the function of other ion channels expressed in oocytes or to investigate the activity of NKCC itself. This document provides detailed application notes and protocols for the use of this compound in studying ion channel function in Xenopus oocytes.

Data Presentation

Table 1: Inhibitory Potency of this compound on Na-K-Cl Cotransporters

| Transporter | Species/Cell Type | Method | IC50 / pIC50 | Reference |

| Endogenous NKCC | Xenopus laevis oocytes | 86Rb+ influx | 30 µM | [1] |

| NKCC1 (activated) | Rat thymocytes | 86Rb+ influx | pIC50 = 5.99 | |

| NKCC1 (activated) | Rat erythrocytes | 86Rb+ influx | pIC50 = 6.29 | |

| NKCC2 | Rat mTAL | 86Rb+ influx | pIC50 = 5.97 |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Preparation of Xenopus laevis Oocytes

-

Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

Defolliculation: Cut the ovarian lobe into small clumps of 5-10 oocytes. Incubate the oocytes in OR2 solution containing 2 mg/mL collagenase type I for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.

-

Selection and Incubation: Manually select stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal (dark) and vegetal (light) poles. Wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin. Incubate the oocytes at 16-18°C.

cRNA Preparation and Injection

-

cRNA Synthesis: Linearize the plasmid DNA containing the ion channel of interest and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped cRNA. Purify the cRNA and determine its concentration and quality.

-

Microinjection: Pull microinjection needles from borosilicate glass capillaries. Backfill a needle with mineral oil and then load with the cRNA solution. Inject 50 nL of cRNA (typically 1-50 ng) into the cytoplasm of each oocyte.

-

Incubation: Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-7 days to allow for protein expression.

Preparation of this compound Solutions

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. Note: The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid off-target effects.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with the recording buffer (e.g., ND96) to the desired final concentrations.

Two-Electrode Voltage Clamp (TEVC) Recordings

-

Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution.

-

Impaling the Oocyte: Carefully impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).

-

Voltage Clamp Protocol:

-

Clamp the oocyte membrane potential at a holding potential where the channel of interest is largely in a closed state (e.g., -80 mV).

-

Apply a series of voltage steps to activate the channel and record the resulting currents. The specific voltage protocol will depend on the gating properties of the ion channel being studied.

-

To study the effect of this compound, first record baseline currents in the control recording solution.

-

Then, perfuse the chamber with the recording solution containing the desired concentration of this compound and record the currents again after a stable effect is reached.

-

A washout step, where the chamber is perfused with the control solution, can be performed to assess the reversibility of the inhibition.

-

Mandatory Visualizations

Caption: Experimental workflow for studying the effects of this compound on ion channels expressed in Xenopus oocytes.

Caption: The WNK-SPAK/OSR1 signaling pathway regulates NKCC1 activity, which can be inhibited by this compound.

References

Application Notes and Protocols for Piretanide in Canine Hypertension Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic that has been investigated for its diuretic and antihypertensive effects. These application notes provide a summary of the available dosing information and detailed experimental protocols for the study of this compound in canine models of hypertension. It is important to note that while intravenous (IV) dosing has been documented in canine studies focused on renal effects, specific oral dosing regimens for the treatment of chronic hypertension in dogs are not well-established in the available scientific literature. Therefore, the provided protocols are based on the known mechanism of action of this compound, data from studies on other loop diuretics, and established models of canine hypertension.

Mechanism of Action

This compound is a loop diuretic that primarily exerts its effect by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume. The reduction in blood volume contributes to a decrease in blood pressure. Additionally, some studies suggest that this compound may have a direct vasodilatory effect on blood vessels, which could also contribute to its antihypertensive properties.

Signaling Pathway of this compound's Diuretic Action

Caption: Mechanism of action of this compound in the thick ascending limb.

Dosing Recommendations (Based on Available Data)

Table 1: Int

Application Notes and Protocols: Immunohistochemical Analysis of Piretanide's Effect on Renal Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic that primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased urinary excretion of salt and water. Understanding the broader impact of this compound on other key renal transporters is crucial for a comprehensive assessment of its mechanism of action and potential off-target or compensatory effects. This document provides detailed protocols for the immunohistochemical (IHC) analysis of major renal transporters—NKCC2, the thiazide-sensitive Na+-Cl- cotransporter (NCC), the epithelial Na+ channel (ENaC), and the Na+/H+ exchanger 3 (NHE3)—in response to this compound treatment. As direct quantitative IHC data for this compound is limited, data from studies on the closely related loop diuretic furosemide is presented as a proxy to illustrate the expected compensatory changes in transporter expression.

Data Presentation: Quantitative Analysis of Renal Transporter Expression

The following tables summarize quantitative data on the protein abundance of key renal transporters following treatment with a loop diuretic. This data, primarily from immunoblotting studies on furosemide, serves as a predictive model for the effects of this compound.

Table 1: Effect of Loop Diuretic (Furosemide) on NKCC2 Protein Abundance in Rat Kidney

| Transporter | Renal Region | Treatment Group | Normalized Band Density (% of Vehicle) | Fold Change | Reference |

| NKCC2 | Cortex & Outer Medulla | Vehicle | 100 ± 12 | 1.0 | Na et al., 2003 |

| Furosemide (12 mg/day for 7 days) | 143 ± 10 | 1.43 | Na et al., 2003 | ||

| NKCC2 | Outer Medulla | Vehicle | 100 ± 11 | 1.0 | Na et al., 2003 |

| Furosemide (12 mg/day for 7 days) | 162 ± 15 | 1.62 | Na et al., 2003 | ||

| *P < 0.05 vs. vehicle-infused controls. |

Table 2: Effect of Loop Diuretic (Furosemide) on NCC Protein Abundance in Rat Kidney

| Transporter | Renal Region | Treatment Group | Arbitrary Units | Fold Change | Reference |

| NCC | Cortex | Vehicle | 2562 ± 30 | 1.0 | Abdallah et al., 2001 |

| Furosemide (22 mg/100g/day) | 5248 ± 151 | 2.05 | Abdallah et al., 2001 | ||

| P < 0.01 |

Table 3: Effect of Loop Diuretic (Furosemide) on ENaC Subunit Protein Abundance in Rat Kidney Cortex

| Transporter Subunit | Treatment Group | Normalized Band Density (% of Vehicle) | Fold Change | Reference |

| α-ENaC | Vehicle | 100 ± 22 | 1.0 | Na et al., 2003 |

| Furosemide (12 mg/day for 7 days) | 187 ± 25 | 1.87 | Na et al., 2003 | |

| β-ENaC | Vehicle | 100 ± 15 | 1.0 | Na et al., 2003 |

| Furosemide (12 mg/day for 7 days) | 155 ± 8 | 1.55 | Na et al., 2003 | |

| γ-ENaC | Vehicle | 100 ± 9 | 1.0 | Na et al., 2003 |

| Furosemide (12 mg/day for 7 days) | 168 ± 16 | 1.68 | Na et al., 2003 | |

| P < 0.05 vs. vehicle-infused controls. |

Table 4: Expected Effect of Loop Diuretic on NHE3 Protein Abundance in Rat Kidney Proximal Tubule

| Transporter | Renal Region | Expected Change with this compound | Rationale |

| NHE3 | Proximal Tubule | No significant change or potential slight decrease | Loop diuretics act downstream of the proximal tubule. While some studies on renal injury models show NHE3 alterations, direct, significant changes from loop diuretics are not consistently reported in IHC studies. |

Experimental Protocols

Protocol 1: Immunohistochemistry for Renal Transporters in Paraffin-Embedded Rat Kidney Tissue

This protocol provides a comprehensive procedure for the immunohistochemical staining of NKCC2, NCC, ENaC, and NHE3 in formalin-fixed, paraffin-embedded rat kidney sections.

1. Tissue Preparation and Fixation:

-

Anesthetize the rat according to approved institutional animal care and use committee protocols.

-

Perfuse the animal transcardially with phosphate-buffered saline (PBS) to remove blood, followed by perfusion with 4% paraformaldehyde in PBS.

-

Excise the kidneys and postfix in 4% paraformaldehyde at 4°C overnight.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

-

Clear the tissue in xylene.

-

Infiltrate and embed the tissue in paraffin.

-

Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome and mount on positively charged slides.

2. Deparaffinization and Rehydration:

-

Heat slides at 60°C for 20-30 minutes.

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Rehydrate slides through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.

-

Rinse with distilled water.

3. Antigen Retrieval:

-

For NKCC2, NCC, and ENaC, perform heat-induced epitope retrieval (HIER). Immerse slides in a pre-heated solution of 10 mM sodium citrate buffer (pH 6.0).

-

Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature for at least 20 minutes.

-

For NHE3, enzymatic antigen retrieval with Proteinase K may be beneficial. Incubate slides in Proteinase K solution (20 µg/mL in TE buffer, pH 8.0) at 37°C for 10-15 minutes.

-

Rinse slides in PBS.

4. Immunohistochemical Staining:

-

Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-30 minutes.

-

Wash slides with PBS.

-

Block non-specific binding by incubating sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. (See Table 5 for recommended antibodies).

-

Wash slides with PBS.

-

Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash slides with PBS.

-

Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.

-

Wash slides with PBS.

-

Visualize the antigen-antibody complex by incubating sections with a peroxidase substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired brown color intensity is reached.

-

Wash slides with distilled water.

5. Counterstaining and Mounting:

-

Counterstain sections with hematoxylin to visualize cell nuclei.

-

Dehydrate sections through a graded series

Troubleshooting & Optimization

Technical Support Center: Enhancing Piretanide Solubility for In Vivo Research

Welcome to the technical support center for researchers utilizing Piretanide in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in aqueous solutions?

This compound is a poorly water-soluble compound. Its lipophilic nature makes it challenging to dissolve in simple aqueous buffers like saline or phosphate-buffered saline (PBS). Direct suspension in these vehicles will likely result in a non-homogenous mixture, leading to inaccurate dosing and poor bioavailability in your in vivo model.

Q2: What are the recommended solvent systems for dissolving this compound for in vivo use?

A commonly used and effective approach is the use of a co-solvent system. A widely cited formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. This combination of solvents helps to first dissolve the this compound in an organic solvent and then create a stable emulsion when introduced to the aqueous saline component, making it suitable for injection.

Q3: Is sonication or heating necessary when preparing this compound solutions?

Yes, both sonication and gentle heating can be beneficial. Sonication helps to break down drug aggregates and facilitate dissolution. Gentle warming (e.g., to 37-50°C) can also increase the solubility of this compound in the initial solvent. However, it is crucial to avoid excessive heat, which could potentially degrade the compound.

Q4: My this compound solution is clear initially but precipitates upon standing or dilution. How can I prevent this?

This is a common issue with supersaturated solutions of poorly soluble compounds. Here are a few troubleshooting tips:

-

Prepare fresh: It is highly recommended to prepare the working solution fresh on the day of the experiment.

-

Order of solvent addition: The sequence of adding the different components of your vehicle is critical. Always dissolve the this compound in the primary organic solvent (e.g., DMSO) first before adding the other co-solvents and finally the aqueous component.

-

Maintain temperature: If you used gentle heat to dissolve the compound, ensure the solution does not cool down too rapidly, as this can cause precipitation.

-

Consider the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your dosing solution.

Q5: What are the signs of toxicity related to the solvent vehicle in my animals?

The commonly used co-solvent system (DMSO/PEG300/Tween-80/Saline) is generally well-tolerated in rodents at appropriate concentrations. However, it's essential to monitor your animals for any adverse effects, which could include:

-

Irritation or inflammation at the injection site.

-

Lethargy or changes in behavior.

-

Signs of dehydration or gastrointestinal distress.

It is always good practice to include a vehicle-only control group in your experiment to differentiate between the effects of the drug and the vehicle. For sensitive animal models, it is recommended to keep the final concentration of DMSO below 10%.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvent systems.

| Solvent System | Achievable Concentration | Reference |

| 100% DMSO | ~250 mg/mL | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |

| Water | Very slightly soluble | |

| Anhydrous Ethanol | Sparingly soluble |

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2 mg/mL.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Prepare a stock solution in DMSO:

-

Weigh out 20 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 100 µL of DMSO to the tube.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can be used to aid dissolution. This will create a 200 mg/mL stock solution.

-

-

Add PEG300:

-

To the DMSO stock solution, add 400 µL of PEG300.

-

Vortex the mixture thoroughly until it is homogenous.

-

-

Add Tween-80:

-

Add 50 µL of Tween-80 to the mixture.

-

Vortex again until the solution is well-mixed.

-

-

Add Saline:

-

Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear.

-

The final concentrations of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

-

Final Preparation:

-

Visually inspect the solution for any precipitation. If the solution is not clear, sonicate for 5-10 minutes.

-

It is recommended to use this solution immediately after preparation.

-

Visualizations

Signaling Pathway of this compound

Technical Support Center: Stability of Piretanide in Aqueous Solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of piretanide in aqueous solutions. The information is compiled from published studies and is intended to help troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in an aqueous solution?

A1: Based on available data, the stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light. Alkaline conditions, in particular, have been shown to induce degradation.[1] Like other diuretics with a sulfonamide group, this compound may be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.[2][3] Additionally, exposure to UV light can cause photodegradation.[4]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: Studies on this compound have focused on alkaline-induced degradation.[1] While the specific structures of all long-term degradation products are not fully detailed in the available literature, a common degradation pathway for thiazide diuretics, which are structurally related to loop diuretics like this compound, involves the hydrolysis of the thiazide ring to form an aminobenzenedisulfonamide derivative. It is plausible that this compound could undergo similar hydrolytic degradation.

Q3: What are the optimal storage conditions for a this compound aqueous solution for long-term studies?

A3: To ensure the long-term stability of this compound in aqueous solutions, it is recommended to:

-

Maintain a pH close to neutral or slightly acidic. Avoid alkaline conditions (pH > 7) as they have been shown to cause degradation.

-

Store at refrigerated temperatures (2-8°C). Lower temperatures generally slow down the rate of chemical degradation.

-

Protect from light. Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.

Q4: My this compound solution has turned yellow. What does this mean?

A4: A change in the color of the solution is often an indicator of chemical degradation. This could be due to the formation of degradation products, which may have different chromophores than the parent this compound molecule. It is crucial to re-analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the active ingredient and identify any degradation products.

Q5: I have observed precipitation in my this compound solution after storage. What could be the cause?

A5: Precipitation could occur for several reasons. This compound is very slightly soluble in water. Changes in temperature or pH during storage can affect its solubility. Alternatively, the precipitate could be a degradation product that is less soluble than this compound itself. It is advisable to visually inspect solutions for any particulate matter before use. If precipitation is observed, the solution should not be used and should be re-prepared.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |